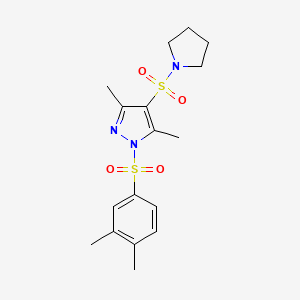

1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Description

This compound features a pyrazole core substituted with dual sulfonyl groups:

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-12-7-8-16(11-13(12)2)25(21,22)20-15(4)17(14(3)18-20)26(23,24)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRZGXQGPSFEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonylation and cyclization reactions under controlled conditions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Substitution: The aromatic ring and the pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, studies have shown that similar structures can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

- Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial and fungal pathogens. Preliminary studies suggest that pyrazole derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens .

- Anti-inflammatory Effects : Some pyrazole derivatives have shown promise in reducing inflammation in preclinical models. This could be linked to their ability to modulate immune responses or inhibit pro-inflammatory cytokines .

Agricultural Applications

- Pesticidal Activity : Compounds with similar structural motifs have been explored as potential pesticides due to their ability to interfere with the metabolic processes of pests. The sulfonyl group may enhance the bioactivity and selectivity of these compounds against target organisms .

- Herbicides : Research into the herbicidal properties of pyrazoles indicates that these compounds can inhibit specific enzymes involved in plant growth, making them candidates for development as herbicides .

Material Science Applications

- Polymer Chemistry : The unique chemical structure of this compound allows it to act as a building block for synthesizing novel polymers with tailored properties. Its sulfonyl groups can facilitate interactions with other polymeric materials, potentially leading to enhanced thermal stability or mechanical strength .

- Nanotechnology : Pyrazole derivatives have been utilized in the development of nanomaterials for drug delivery systems. Their ability to form stable complexes with metal ions makes them suitable for creating nanoparticles that can encapsulate therapeutic agents .

Case Studies

- Anticancer Study : A study published in 2019 evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that certain compounds exhibited IC50 values comparable to standard chemotherapeutics, suggesting their potential as effective cancer treatments .

- Antimicrobial Study : Another research effort focused on synthesizing novel pyrazole compounds and assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives displayed significant inhibitory effects, highlighting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The pyrazole ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Substituent Variations at Position 1

- Compound B: 3-[3,5-Dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazol-1-yl]propanoic acid () Position 1: Propanoic acid substituent. Impact: Introduces a carboxylic acid group, enabling ionic interactions and significantly altering solubility (logP ~0.5 vs. ~3.5 for the target compound) .

Substituent Variations at Position 4

- Compound C: 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide () Position 4: Sulfonamide-linked nitro-pyrazole. The difluoromethyl group at position 1 improves electronegativity compared to the tosyl group .

Compound D : 1-(tert-Butyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()

Dual Sulfonyl Derivatives

Pharmacological Screening Data (Inferred)

- Compound F: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone () Activity: Demonstrated kinase inhibition in preliminary assays (IC₅₀ ~50 nM for unspecified targets). Comparison: The target compound’s dual sulfonyl groups may offer superior selectivity for sulfotransferases or proteases due to enhanced hydrogen-bonding networks .

Biological Activity

1-(3,4-Dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a synthetic compound that belongs to the pyrazole class of compounds. Pyrazoles have gained attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyrazole core.

- Substituents including a 3,4-dimethylbenzenesulfonyl group and a pyrrolidine-1-sulfonyl group.

The molecular formula is represented as , indicating the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential biological activities of pyrazole derivatives, including:

- Antimicrobial Activity : Several pyrazole derivatives have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Research indicates that some pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Pyrazoles are known to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits cyclooxygenase enzymes |

The mechanism through which 1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The sulfonyl groups may interact with enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory and pain pathways, altering cellular responses.

Case Studies

Several studies have investigated the biological activities of related pyrazole compounds:

- Study on Antimicrobial Efficacy :

- Evaluation of Anticancer Activity :

- Anti-inflammatory Research :

Q & A

Q. Q1: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:

- Synthesis : The compound can be synthesized via multi-step sulfonation and substitution reactions. A typical approach involves reacting 3,5-dimethyl-1H-pyrazole with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the first sulfonyl group. Subsequent reaction with pyrrolidine-1-sulfonyl chloride introduces the second sulfonyl moiety .

- Characterization : Key techniques include:

- X-ray crystallography (using SHELX or ORTEP-3 for structural validation) to confirm the stereochemistry and sulfonyl group orientation .

- FTIR and NMR (¹H, ¹³C) to verify functional groups and substituent positions. For example, the sulfonyl groups exhibit strong S=O stretching bands at ~1350–1150 cm⁻¹ in FTIR .

- Mass spectrometry (HRMS) to confirm molecular weight and purity .

Q. Q2: How should researchers handle stability and storage considerations for this compound?

Answer:

- Stability : The compound is sensitive to moisture and light due to its sulfonyl groups. Stability tests under varying pH (e.g., 4–9) and temperature (e.g., 25°C vs. 40°C) are recommended to identify degradation pathways.

- Storage : Store as a powder at room temperature in airtight, light-resistant containers with desiccants. Long-term stability studies (>6 months) should monitor for sulfonate hydrolysis or dimerization using HPLC .

Advanced Research Questions

Q. Q3: How can conformational analysis of the sulfonyl groups inform reactivity in catalytic or biological systems?

Answer:

- Electronic Effects : The dual sulfonyl groups create electron-withdrawing effects, which can be quantified via DFT calculations (e.g., Mulliken charges or electrostatic potential maps) to predict reactivity at the pyrazole ring.

- Steric Effects : The 3,4-dimethylbenzenesulfonyl group introduces steric hindrance, potentially influencing binding affinity in enzyme inhibition studies. Crystallographic data (e.g., torsion angles from SHELXL refinements) can validate steric interactions .

- Biological Relevance : Compare with analogs (e.g., benzenesulfonamide derivatives) to assess how substituent position affects carbonic anhydrase inhibition or cytotoxicity .

Q. Q4: What experimental strategies resolve contradictions in crystallographic data for sulfonyl-containing pyrazoles?

Answer:

- Data Collection : Use high-resolution synchrotron X-ray sources to minimize errors in sulfonyl group positioning. For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement .

- Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants for substituent orientation) and computational models (e.g., Mercury CSD for packing analysis).

- Case Study : If sulfonyl group torsion angles conflict with DFT predictions, re-examine hydrogen bonding networks (e.g., C=O···S=O interactions) using ORTEP-3 graphical tools .

Q. Q5: How can researchers optimize reaction conditions to minimize byproducts in multi-sulfonation steps?

Answer:

- Stepwise Sulfonation : Introduce sulfonyl groups sequentially to avoid over-sulfonation. Monitor reaction progress via TLC or in-situ IR.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Avoid protic solvents, which may hydrolyze sulfonyl chlorides.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonyl chloride addition. Post-reaction quenching with ice-water minimizes degradation .

Q. Q6: What are the implications of substituent effects on the compound’s spectroscopic signatures?

Answer:

- NMR Analysis : The 3,5-dimethyl groups on the pyrazole ring produce distinct singlet peaks in ¹H NMR (δ ~2.3–2.5 ppm). The pyrrolidine-sulfonyl group causes splitting patterns in ¹³C NMR due to restricted rotation (δ ~45–50 ppm for N-SO₂) .

- Comparative Studies : Replace the 3,4-dimethylbenzenesulfonyl group with electron-donating substituents (e.g., methoxy) and observe shifts in UV-Vis spectra (λmax changes ~10–20 nm) to correlate electronic effects with absorption profiles .

Methodological Guidance

Q. Q7: How should researchers design assays to evaluate the compound’s interaction with biological targets?

Answer:

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity with enzymes (e.g., carbonic anhydrase). Include control analogs lacking sulfonyl groups to isolate their contribution .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data to model interactions. Validate predictions with mutagenesis (e.g., replacing key residues in the binding pocket) .

Q. Q8: What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.